molecular formula C9H5Cl2F2NO B1410515 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile CAS No. 1806352-84-0

2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410515
CAS No.: 1806352-84-0
M. Wt: 252.04 g/mol
InChI Key: FANDXPGGCBQGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile is a halogenated aromatic nitrile compound characterized by a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions and a difluoromethoxy group at the 5-position. Its structural complexity, particularly the combination of chlorine and fluorine substituents, influences its physicochemical properties, including solubility, stability, and biological activity .

Properties

IUPAC Name

2-[2,4-dichloro-5-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-6-4-7(11)8(15-9(12)13)3-5(6)1-2-14/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANDXPGGCBQGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile typically involves the introduction of the difluoromethoxy group and the nitrile group onto a chlorinated phenyl ring. One common method involves the reaction of 2,4-dichlorophenol with difluoromethyl ether in the presence of a base to form 2,4-dichloro-5-(difluoromethoxy)phenol. This intermediate is then reacted with cyanogen bromide to introduce the nitrile group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Products: Various substituted phenylacetonitriles.

    Oxidation Products: Corresponding oxides or carboxylic acids.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group and nitrile moiety can influence its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with three key analogues (Table 1):

Compound Name Substituents CAS/Ref Molecular Weight Key Applications/Findings
2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile 2-Cl, 4-Cl, 5-OCHF2, -CH2CN 1806301-63-2 Not reported Potential agrochemical intermediate
3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile 3-Cl, 4-Cl, 5-CF3, -CH2CN 10-F476000 Not reported Discontinued; fluorinated pesticide research
(4-Amino-2-Chloro-5-Methylphenyl)(4-Chlorophenyl)Acetonitrile 4-NH2, 2-Cl, 5-CH3, 4-Cl (second phenyl) Synonyms Not reported Pharmaceutical intermediate (e.g., uracil derivatives)
4-Chloro-5-(dihexylamino)phthalonitrile 4-Cl, 5-N(C6H13)2, -CN Ref. [8] Not reported Selective substitution in phthalonitrile synthesis

Key Observations :

  • Substituent Position and Reactivity : The position of chlorine substituents (e.g., 2,4 vs. 3,4) significantly impacts electronic and steric effects. For instance, 3,4-dichloro derivatives (e.g., 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile) may exhibit higher electrophilicity due to the proximity of substituents .
  • Fluorinated Groups : The difluoromethoxy (-OCHF2) group in the target compound provides metabolic stability compared to trifluoromethyl (-CF3) groups, which are bulkier and more lipophilic .
  • Amino vs.

Commercial and Research Status

  • Availability : 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile is listed with one supplier (CAS 1806301-63-2), indicating niche use . In contrast, 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile is discontinued, reflecting shifting priorities in fluorinated agrochemical research .
  • Pharmacological Potential: Amino-substituted analogs () are explored for carbamoyl uracil derivatives, whereas halogenated nitriles are more common in herbicide/pesticide development .

Biological Activity

2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile is a synthetic compound that has garnered attention for its unique chemical structure and potential biological activities. The presence of both chlorine and difluoromethoxy groups enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile can be represented as follows:

C9H6Cl2F2NO\text{C}_9\text{H}_6\text{Cl}_2\text{F}_2\text{N}O

This structure features:

  • Chlorine atoms : Two chlorine substituents at the 2 and 4 positions.
  • Difluoromethoxy group : This group enhances lipophilicity and metabolic stability.
  • Nitrile moiety : Contributes to the compound's reactivity and biological interactions.

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and nitrile moiety influence its binding affinity and reactivity, modulating various biochemical pathways. Notably, this compound has shown activity as a modulator of retinoid-related orphan receptor gamma (RORγ), which is crucial in regulating immune responses and inflammation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of dichloro-substituted phenyl compounds possess significant antibacterial and antifungal activities. While specific data on 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile is limited, its structural analogs have shown promising results in inhibiting microbial growth .

Anti-inflammatory Effects

The modulation of RORγ by 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile suggests potential anti-inflammatory effects. RORγ is implicated in various autoimmune diseases; thus, compounds that influence its activity are being studied for therapeutic applications in conditions such as multiple sclerosis and rheumatoid arthritis.

Antitumor Activity

Similar compounds have been evaluated for their antitumor properties. For example, pyrazole derivatives have demonstrated significant inhibitory effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . While direct studies on 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile are needed, its structural characteristics may predict similar bioactivity.

Comparative Analysis with Related Compounds

To understand the unique biological activity of 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile, a comparison with structurally related compounds can be insightful:

Compound NameStructureBiological Activity
3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrileStructureRORγ modulator; anti-inflammatory
2,4-Dichloro-5-fluorophenyl derivativesStructureAntimicrobial; antitumor
Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoateStructureEnzyme modulation; potential drug candidate

Case Studies

  • RORγ Modulation : In vitro studies have shown that 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile selectively binds to RORγ, influencing gene expression related to immune responses. This interaction is critical for understanding its potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Screening : A series of related compounds were screened for antibacterial activity against various pathogens. Results indicated that dichloro-substituted phenyl compounds exhibited significant bactericidal effects, suggesting a pathway for further exploration of 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile in antimicrobial research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.